TR100

説明

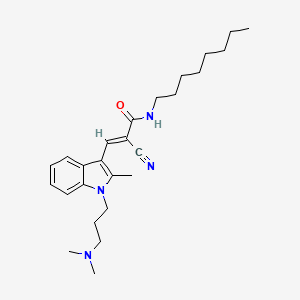

Structure

3D Structure

特性

CAS番号 |

1128165-86-5 |

|---|---|

分子式 |

C26H38N4O |

分子量 |

422.6 g/mol |

IUPAC名 |

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]-2-methylindol-3-yl]-N-octylprop-2-enamide |

InChI |

InChI=1S/C26H38N4O/c1-5-6-7-8-9-12-16-28-26(31)22(20-27)19-24-21(2)30(18-13-17-29(3)4)25-15-11-10-14-23(24)25/h10-11,14-15,19H,5-9,12-13,16-18H2,1-4H3,(H,28,31)/b22-19+ |

InChIキー |

XXRLIGWROLDOLS-ZBJSNUHESA-N |

異性体SMILES |

CCCCCCCCNC(=O)/C(=C/C1=C(N(C2=CC=CC=C21)CCCN(C)C)C)/C#N |

正規SMILES |

CCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TR-100; TR 100; TR100 |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of TR100

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism of action of TR100, a small molecule inhibitor targeting the tropomyosin isoform Tpm3.1. This compound has been investigated as a potential anti-cancer agent due to its selective disruption of the actin cytoskeleton in tumor cells, which heavily rely on specific actin filament populations for their survival and proliferation. This document details the molecular interactions of this compound, its effects on actin dynamics, and the downstream cellular consequences. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

The actin cytoskeleton is a dynamic network essential for a multitude of cellular processes, including cell motility, division, and intracellular transport. Its regulation is intricately controlled by a host of actin-binding proteins, among which tropomyosins (Tpms) play a crucial role in stabilizing actin filaments and modulating their interactions with other proteins. In many cancer cells, there is a distinct shift in the expression of Tpm isoforms, with a notable upregulation of Tpm3.1. This isoform is integral to the formation of stress fibers and other actin structures that are vital for the malignant phenotype, including invasion and metastasis.

This compound is a first-in-class small molecule developed to specifically target Tpm3.1. By selectively disrupting the function of Tpm3.1-containing actin filaments, this compound aims to compromise the structural integrity and signaling functions of the cancer cell cytoskeleton, leading to cell death while sparing normal cells that rely on different Tpm isoforms. This guide will delve into the precise molecular mechanism through which this compound exerts its effects.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its interaction with the Tpm3.1 protein and the subsequent alteration of actin filament dynamics.

Molecular Target: Tropomyosin 3.1 (Tpm3.1)

This compound was identified through in silico screening designed to find molecules that bind to a specific pocket within the C-terminus of the Tpm3.1 isoform.[1] This specificity is key to its selective action against cancer cells.

Impact on Tpm3.1-Actin Interaction

Contrary to what might be expected from an inhibitor, this compound does not prevent the binding of Tpm3.1 to filamentous actin (F-actin).[2] Instead, it appears to bind to Tpm3.1 in its soluble form, before it incorporates into the growing actin filament.

Alteration of Actin Filament Dynamics

The core effect of this compound is the destabilization of Tpm3.1-containing actin filaments. While Tpm3.1 normally protects actin filaments from depolymerization, the presence of this compound nullifies this protective function.[2] This leads to an increased rate of actin depolymerization.[3] This disruption of actin filament stability is a key element of this compound's anti-cancer activity.[4]

The proposed mechanism suggests that this compound, bound to a Tpm3.1 dimer, is incorporated into the actin filament, leading to the enhanced depolymerization.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogue, ATM-3507.

| Cell Line | IC50 (µM) for this compound |

| CHLA-20 | Data not available in the provided search results. A supplementary table (Table S1) in a cited article contains this information but was not accessible. |

| Other Neuroblastoma Lines | Data not available in the provided search results. A supplementary table (Table S1) in a cited article contains this information but was not accessible. |

| Compound | Target | Apparent Binding Affinity (Kd) |

| ATM-3507 (this compound analogue) | Tpm3.1 | ~2 µM |

Signaling Pathways

This compound's disruption of Tpm3.1-actin filaments has significant downstream consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation.

Disruption of Cytoskeletal Integrity and Cell Proliferation

By promoting the depolymerization of Tpm3.1-containing actin filaments, this compound leads to a decrease in the overall filamentous actin (F-actin) to globular actin (G-actin) ratio within the cell. This disruption of the cytoskeleton is a primary contributor to the cytotoxic effects observed in cancer cells.

References

TR100: A Novel Anti-Tropomyosin Agent in Cancer Research

An In-depth Technical Guide on a First-in-Class Cytoskeletal Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR100 is a pioneering small molecule inhibitor targeting the actin cytoskeleton, a critical component for the structural integrity and functionality of cancer cells. Developed as a first-in-class anti-tropomyosin compound, this compound selectively targets the tropomyosin isoform Tpm3.1, which is frequently overexpressed in a variety of tumors and plays a crucial role in oncogenesis.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, experimental validation, and potential for therapeutic applications, particularly in combination with existing cancer therapies.

Core Mechanism of Action

This compound was identified through an in silico screening process designed to find molecules that bind to a specific pocket at the C-terminus of the Tpm3.1 protein.[1] By binding to Tpm3.1, this compound disrupts the stability of Tpm3.1-containing actin filaments, leading to their depolymerization.[1][4] This disruption of a key cytoskeletal component triggers a cascade of events within the cancer cell, culminating in cell cycle arrest and apoptosis.[1][2]

Signaling Pathway of this compound-Induced Cell Death

The precise signaling cascade initiated by this compound-mediated actin filament disruption is an area of ongoing research. However, current evidence points to a multi-faceted mechanism, particularly when used in combination with microtubule-targeting agents. The destabilization of the actin cytoskeleton is believed to sensitize cancer cells to the effects of drugs that target the microtubule network, leading to a synergistic anti-cancer effect.[1][2][5]

Quantitative Data

The efficacy of this compound and its more potent analog, ATM-3507, has been quantified in various cancer cell lines, both as single agents and in combination with other chemotherapeutic drugs.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound and ATM-3507 was determined in a panel of neuroblastoma cell lines using an MTS assay.

| Cell Line | This compound IC50 (µM) | ATM-3507 IC50 (µM) |

| SK-N-SH | 5.0 | 0.5 |

| CHLA-20 | 2.5 | 0.2 |

| CHP-134 | 7.5 | 1.0 |

| Kelly | 3.0 | 0.3 |

Table 1: IC50 values of this compound and ATM-3507 in neuroblastoma cell lines.[1]

Synergistic Effects with Vincristine (B1662923)

The combination of this compound or ATM-3507 with the microtubule inhibitor vincristine demonstrated significant synergy in reducing the viability of neuroblastoma cells. The combination index (CI) was calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.

| Cell Line | Combination | Vincristine IC50 (nM) Alone | Vincristine IC50 (nM) with this compound (1µM) | Combination Index (CI) |

| CHLA-20 | This compound + Vincristine | 5.0 | 1.2 | < 1 |

| SK-N-SH | This compound + Vincristine | 8.0 | 2.5 | < 1 |

| CHLA-20 | ATM-3507 + Vincristine | 5.0 | 0.8 | < 1 |

| SK-N-SH | ATM-3507 + Vincristine | 8.0 | 1.5 | < 1 |

Table 2: Synergistic cytotoxicity of anti-tropomyosin agents with vincristine.[1]

In Vivo Efficacy in Neuroblastoma Xenografts

The therapeutic potential of this compound and ATM-3507 in combination with vincristine was evaluated in a human neuroblastoma xenograft model (CHLA-20 cells) in mice.

| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) |

| Control (Vehicle) | 22 | - |

| This compound (30 mg/kg) | 24 | 20 |

| Vincristine (0.5 mg/kg) | 30 | 45 |

| This compound + Vincristine | > 49 | > 90 |

| ATM-3507 (15 mg/kg) | 18 | 30 |

| ATM-3507 + Vincristine | > 49 | > 95 |

Table 3: In vivo efficacy of anti-tropomyosin agents and vincristine combination therapy.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Cell Viability (MTS) Assay

This assay is used to assess cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound, ATM-3507, vincristine, or combinations for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Tpm3.1 (or other proteins of interest) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

High-Content Imaging of Tpm3.1 Filaments

This method allows for the quantification of Tpm3.1-containing actin filaments within cells.

-

Cell Plating and Treatment: Seed cells on imaging-compatible plates and treat with compounds as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence Staining: Stain the cells with a primary antibody against Tpm3.1, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI for nuclear visualization.

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the intensity and morphology of the Tpm3.1 filaments.

Mechanisms of Resistance

While specific mechanisms of resistance to this compound have not been extensively documented, potential resistance strategies in cancer cells could involve:

-

Alterations in Tpm3.1 Expression: Downregulation or mutation of the Tpm3.1 protein could reduce the binding affinity of this compound.

-

Upregulation of other Tropomyosin Isoforms: Cancer cells might compensate for the loss of Tpm3.1-stabilized actin filaments by upregulating other tropomyosin isoforms that are not targeted by this compound.

-

Activation of Compensatory Signaling Pathways: Cells could activate alternative signaling pathways to bypass the effects of actin cytoskeleton disruption and promote survival.

-

Increased Drug Efflux: Overexpression of drug efflux pumps, a common mechanism of multi-drug resistance, could reduce the intracellular concentration of this compound.

Further research is necessary to fully elucidate the potential mechanisms of resistance to this novel class of anti-cancer agents.

Conclusion

This compound represents a promising and innovative approach to cancer therapy by targeting a key component of the cancer cell cytoskeleton that has been previously underexploited. Its specific targeting of the Tpm3.1 isoform provides a window for selective cytotoxicity against tumor cells. The significant synergistic effects observed with microtubule-depolymerizing agents highlight a powerful combination therapy strategy that warrants further clinical investigation. The development of more potent analogs like ATM-3507 further enhances the therapeutic potential of this class of drugs. Future studies should focus on elucidating the detailed signaling pathways, identifying predictive biomarkers for patient stratification, and understanding and overcoming potential resistance mechanisms.

References

The Discovery of TR100: A Targeted Anti-Tropomyosin Agent for Cancer Therapy

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of TR100, a first-in-class small molecule inhibitor of the cancer-associated tropomyosin isoform, Tpm3.1. This compound represents a novel therapeutic strategy that targets the actin cytoskeleton of tumor cells, demonstrating both single-agent cytotoxicity and potent synergy with microtubule-destabilizing agents. This document details the core methodologies, quantitative data, and the underlying mechanism of action of this compound, offering valuable insights for researchers in oncology and drug development.

Introduction: Targeting the Cancer Cytoskeleton

The cytoskeleton, a dynamic network of protein filaments, is crucial for numerous cellular processes, including proliferation, motility, and invasion, which are hallmarks of cancer. While microtubules have been a successful target for cancer chemotherapy for decades, the actin cytoskeleton has remained a more elusive target. Tropomyosins are a family of proteins that bind to and stabilize actin filaments, with different isoforms regulating the function of distinct actin filament populations. Cancer cells often exhibit a shift in tropomyosin isoform expression, with a notable enrichment of Tpm3.1. This isoform has been implicated in promoting the survival and malignant phenotype of tumor cells, making it an attractive target for therapeutic intervention.[1][2]

This compound was identified through an innovative in silico screening approach designed to discover small molecules that bind to a specific pocket in the C-terminus of Tpm3.1.[3] This targeted approach aimed to disrupt the function of Tpm3.1-containing actin filaments, thereby selectively inducing cytotoxicity in cancer cells while sparing normal cells.

The Discovery Workflow of this compound

The discovery of this compound was predicated on a rational, structure-based drug design strategy. The workflow involved a multi-step process to identify and validate a potent and selective inhibitor of Tpm3.1.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by specifically targeting the Tpm3.1 isoform of tropomyosin. By binding to the C-terminal region of Tpm3.1, this compound disrupts the interaction between Tpm3.1 and actin filaments.[4][5] This leads to the destabilization of the actin cytoskeleton in cancer cells, ultimately triggering apoptosis.[1][6]

A key finding in the preclinical development of this compound was its synergistic activity with microtubule-targeting agents, such as vincristine (B1662923).[1][6] The combination of this compound and vincristine leads to a profound G2/M phase cell cycle arrest and enhanced apoptosis in neuroblastoma cells.[1][7] This synergy is thought to arise from the dual disruption of two critical components of the cytoskeleton, leading to catastrophic failure during mitosis.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and synergistic effects of this compound and a more potent analog, ATM-3507, in a panel of neuroblastoma cell lines.

Table 1: In Vitro Cytotoxicity of this compound and ATM-3507 in Neuroblastoma Cell Lines

| Cell Line | This compound IC50 (µM) | ATM-3507 IC50 (µM) |

| CHLA-20 | 4.99 ± 0.45 | Not Reported |

| CHP-134 | 3.83 ± 0.67 | Not Reported |

| SK-N-BE(2) | 5.00 ± 0.42 | Not Reported |

| SH-SY5Y | Not Reported | Not Reported |

Data presented as mean ± SEM. IC50 values were determined by MTS assay. Data extracted from supplementary materials of a 2017 study by Currier et al. in Molecular Cancer Therapeutics.[1]

Table 2: Synergy Between this compound/ATM-3507 and Vincristine in Neuroblastoma Cell Lines

| Cell Line | Drug Combination | Combination Index (CI) | Synergy/Antagonism |

| CHLA-20 | This compound + Vincristine | < 1 | Synergy |

| CHP-134 | This compound + Vincristine | < 1 | Synergy |

| SK-N-BE(2) | This compound + Vincristine | < 1 | Synergy |

| SH-SY5Y | This compound + Vincristine | < 1 | Synergy |

| CHLA-20 | ATM-3507 + Vincristine | < 1 | Synergy |

| CHP-134 | ATM-3507 + Vincristine | < 1 | Synergy |

| SK-N-BE(2) | ATM-3507 + Vincristine | < 1 | Synergy |

| SH-SY5Y | ATM-3507 + Vincristine | < 1 | Synergy |

Combination Index (CI) values were determined using the Chou-Talalay method. A CI value < 1 indicates synergy. Data is based on findings reported by Currier et al. (2017).[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the evaluation of this compound.

Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs.

Materials:

-

Neuroblastoma cell lines (e.g., CHLA-20, CHP-134, SK-N-BE(2))

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound and other test compounds

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well and incubate overnight.

-

Prepare serial dilutions of this compound and other test compounds in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To analyze the expression of specific proteins involved in the mechanism of action of this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-Tpm3.1, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a standard protein assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound and vincristine on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with vincristine.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Neuroblastoma cells (e.g., CHLA-20)

-

Matrigel

-

This compound and vincristine formulations for injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, vincristine alone, this compound + vincristine).

-

Administer the treatments according to the desired schedule (e.g., daily intraperitoneal injections).

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This compound represents a promising new class of anti-cancer agents that selectively target the actin cytoskeleton of tumor cells. Its discovery through a rational, in silico approach highlights the power of structure-based drug design. The potent synergy observed with microtubule inhibitors opens up new avenues for combination therapies, particularly in difficult-to-treat cancers like neuroblastoma. Further development of more potent analogs, such as ATM-3507, and a deeper understanding of the molecular mechanisms underlying the synergistic effects will be crucial for the clinical translation of this novel therapeutic strategy. The detailed protocols and data presented in this guide provide a solid foundation for future research in this exciting area of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The crosstalk between microtubules, actin and membranes shapes cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The crosstalk between microtubules, actin and membranes shapes cell division | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Collective dynamics of actin and microtubule and its crosstalk mediated by FHDC1 [frontiersin.org]

- 5. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

The Impact of TR100 on the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, and division. In the context of oncology, the actin cytoskeleton is often dysregulated, contributing to the metastatic potential of cancer cells. Consequently, targeting the actin cytoskeleton has emerged as a promising strategy for cancer therapy. TR100 is a novel small molecule inhibitor that selectively targets a specific component of the actin cytoskeleton, offering a more targeted approach compared to traditional anti-actin agents. This technical guide provides an in-depth overview of the effects of this compound on the actin cytoskeleton, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

This compound is an anti-tropomyosin compound that has been shown to preferentially disrupt the actin cytoskeleton of tumor cells, leading to impaired motility and viability.[1] Unlike broad-acting actin-targeting drugs, this compound's specificity is derived from its interaction with particular isoforms of tropomyosin, a family of proteins that form polymers along actin filaments and regulate their stability and function. The primary target of this compound is the tropomyosin isoform Tpm3.1, which is frequently upregulated in various cancer types.[2] This targeted approach aims to minimize off-target effects, a significant limitation of previous generations of anti-actin chemotherapeutics.[1]

Mechanism of Action

This compound exerts its effects on the actin cytoskeleton through a nuanced mechanism centered on its interaction with Tpm3.1. While it binds to Tpm3.1, it surprisingly does not prevent the association of Tpm3.1 with F-actin.[2] Instead, this compound's primary mechanism is to nullify the protective effect of Tpm3.1 against actin depolymerization.[2] This leads to an increased rate of actin filament disassembly, ultimately disrupting the integrity of the actin cytoskeleton in cancer cells that are reliant on Tpm3.1-stabilized actin filaments for their survival and migratory capabilities.

The specificity of this compound for Tpm3.1-containing actin filaments allows for a selective disruption of the cytoskeleton in tumor cells, which often exhibit an altered tropomyosin profile compared to healthy cells. This isoform-specific targeting is a key differentiator of this compound and underlies its potential for a wider therapeutic window.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the scientific literature.

Table 1: Effect of this compound on F-actin Content

| Cell Line | This compound Concentration (µM) | Duration of Treatment | % F-actin Reduction (relative to control) |

| MEF | 5 | 24 hours | ~20% |

| MEF | 7.5 | 24 hours | ~35% |

| SH-EP | 5 | 24 hours | ~25% |

| SH-EP | 7.5 | 24 hours | ~40% |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| SH-EP | Neuroblastoma | ~5 |

| SK-MEL-28 | Melanoma | ~4 |

| B16/F10 | Melanoma | ~6 |

Table 3: Effect of this compound on Cell Migration

| Assay Type | Cell Line | This compound Concentration (µM) | % Inhibition of Migration (relative to control) |

| Wound Healing | SH-EP | 2.5 | ~50% |

Table 4: In Vivo Efficacy of this compound

| Xenograft Model | This compound Dose (mg/kg) | % Tumor Growth Inhibition |

| B16/F10 Melanoma | 20 | Significant reduction |

| B16/F10 Melanoma | 30 | Significant reduction |

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

G:F Actin Assay (Microfilament Disruption Assay)

This assay quantifies the ratio of globular (G-actin) to filamentous (F-actin) actin, providing a measure of actin polymerization status within cells.

Protocol:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in an actin stabilization buffer (e.g., containing 1% Triton X-100, 10 mM PIPES pH 6.8, 50 mM NaCl, 300 mM sucrose, 2.5 mM EGTA, 1 mM MgCl2, 1 mM ATP, and protease inhibitors).

-

Fractionation: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the F-actin (pellet) from the G-actin (supernatant).

-

Protein Quantification: Carefully collect the supernatant (G-actin fraction). Resuspend the pellet in a buffer to solubilize the F-actin.

-

Western Blot Analysis: Resolve equal amounts of protein from the G-actin and F-actin fractions by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-actin antibody.

-

Densitometry: Quantify the band intensities for G-actin and F-actin using densitometry software. Calculate the percentage of F-actin as [F-actin / (F-actin + G-actin)] x 100.

Phalloidin (B8060827) Staining for F-actin Visualization

This method uses fluorescently labeled phalloidin, which binds specifically to F-actin, to visualize the actin cytoskeleton via fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Plate cells on glass coverslips and treat with this compound or vehicle control.

-

Fixation: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Wash the cells with PBS and incubate with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing (Scratch) Assay for Cell Migration

This assay measures two-dimensional cell migration.

Protocol:

-

Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope with a camera.

-

Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure as [((Area at time 0 - Area at time t) / Area at time 0) x 100].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known mechanism of action of this compound and a general experimental workflow for its characterization.

References

TR100: A Targeted Approach to Inducing Tumor Cell Apoptosis via Actin Cytoskeleton Disruption

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TR100 is a novel, first-in-class anti-cancer compound that selectively targets cancer cells by disrupting the actin cytoskeleton, leading to apoptosis. Unlike traditional anti-actin agents that exhibit high toxicity, this compound achieves its tumor-specific action by inhibiting cancer-associated tropomyosin isoforms, particularly Tpm3.1. This targeted disruption of a fundamental cellular component triggers a cascade of events culminating in programmed cell death. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of its signaling pathways.

Introduction

The actin cytoskeleton is crucial for maintaining cell shape, motility, and division. In cancer cells, specific isoforms of the actin-stabilizing protein tropomyosin are often upregulated to support malignant characteristics such as proliferation and metastasis. This compound is a small molecule inhibitor designed to target these cancer-specific tropomyosin isoforms, primarily Tpm3.1, which is enriched in various tumor types, including neuroblastoma and melanoma.[1][2] By binding to and inhibiting the function of Tpm3.1, this compound destabilizes the associated actin filaments, impairing critical cellular functions and ultimately inducing apoptosis.[1][3] This targeted approach spares healthy cells, which rely on different tropomyosin isoforms, thereby reducing the cardiotoxicity that has plagued previous attempts to target the actin cytoskeleton for cancer therapy.[1]

Mechanism of Action: From Cytoskeleton to Apoptosis

This compound exerts its apoptotic effect by initiating a chain of events starting with the disruption of the actin cytoskeleton. The primary target of this compound is the tropomyosin isoform Tpm3.1, which stabilizes actin filaments in cancer cells.

Key Mechanistic Steps:

-

Target Binding: this compound binds to the C-terminus of the Tpm3.1 protein, interfering with its ability to form stable polymers along the actin filament.[4][5]

-

Actin Filament Destabilization: This inhibition nullifies the stabilizing effect of Tpm3.1, leading to an increase in the depolymerization of these specific actin filaments.[3][6] This results in a measurable decrease in the filamentous actin (F-actin) to globular actin (G-actin) ratio within the tumor cell.[4]

-

Cytoskeletal Collapse and Cellular Stress: The disruption of the Tpm3.1-containing actin filaments leads to a loss of cellular integrity, impaired cell motility, and significant cellular stress.[1][5]

-

Induction of Apoptosis: The cellular stress and cytoskeletal failure trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation, and an increase in the sub-G1 cell population, which represents apoptotic cells with fragmented DNA.[7][8]

The precise signaling cascade linking actin depolymerization to the activation of the mitochondrial pathway is an area of ongoing research, but it is understood that the integrity of the cytoskeleton is a crucial cell survival signal.[9][10]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been quantified across various cancer cell lines, primarily focusing on cell viability and the induction of apoptosis.

Table 1: this compound Cytotoxicity (IC50) in Neuroblastoma Cell Lines

| Cell Line | This compound IC50 (µM) |

| CHLA-20 | ~5-7.5 |

| SK-N-BE(2) | ~5-7.5 |

| SK-N-AS | >10 |

| CHP-212 | >10 |

| (Data synthesized from multiple sources indicating effective concentration ranges)[2][8] |

Table 2: Effect of this compound on Actin Cytoskeleton and Apoptosis

| Cell Line | This compound Conc. (µM) | Time (hr) | Parameter Measured | Result |

| SH-EP | 5.0 | 24 | % F-actin | Significant Decrease |

| SH-EP | 7.5 | 24 | % F-actin | Further Decrease |

| SKMEL-28 | 5.0 | 24 | % Sub-G1 (Apoptotic) Cells | Increase |

| SKMEL-28 | 7.5 | 24 | % Sub-G1 (Apoptotic) Cells | Dose-dependent Increase |

| SKMEL-28 | 10.0 | 24 | % Sub-G1 (Apoptotic) Cells | Further Increase |

| CHLA-20 | 5.0 | 24-48 | PARP Cleavage | Time-dependent Increase |

| (Data derived from studies by Stehn et al.)[4][5][7] |

Table 3: Synergistic Effects of this compound with Vincristine in Neuroblastoma

| Cell Line | Treatment | Effect |

| CHLA-20 | This compound + Vincristine | Synergistic reduction in cell viability |

| SK-N-BE(2) | This compound + Vincristine | Synergistic cytotoxicity |

| CHLA-20 | This compound + Vincristine | Increased G2/M phase arrest and apoptosis |

| (Data from Currier et al.)[2][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on tumor cells.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate tumor cells (e.g., neuroblastoma lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[8]

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Accutase or Trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately on a flow cytometer.

-

Analysis: Differentiate cell populations:

-

Viable: Annexin V-negative, PI-negative

-

Early Apoptotic: Annexin V-positive, PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

-

Necrotic: Annexin V-negative, PI-positive

-

Experimental Workflow Diagram

Caption: Workflow for apoptosis detection via flow cytometry.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy that exploits the unique reliance of cancer cells on specific actin-tropomyosin filaments for survival. Its ability to induce apoptosis selectively in tumor cells while sparing healthy tissue addresses a major challenge in cancer chemotherapy. The synergistic effects observed when this compound is combined with microtubule-targeting agents suggest a powerful combination therapy approach that could enhance efficacy and overcome resistance.[2][8] Future research should focus on elucidating the complete signaling pathway from actin disruption to mitochondrial activation, identifying predictive biomarkers for this compound sensitivity, and expanding clinical investigations into a broader range of solid and hematological malignancies.

References

- 1. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The cytoskeleton protein β-actin may mediate T cell apoptosis during acute rejection reaction after liver transplantation in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of TR100: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies of TR100, a novel anti-cancer compound targeting the actin cytoskeleton. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and visualizations of the associated signaling pathways and workflows.

Core Findings on this compound Efficacy

This compound is a small molecule inhibitor that selectively targets the tumor-associated tropomyosin isoform, Tpm3.1.[1] By binding to Tpm3.1, this compound disrupts the stability and function of actin filaments within cancer cells, leading to impaired cell motility and viability.[2][3] Preclinical studies have demonstrated its potential as a selective anti-cancer agent with minimal impact on non-malignant cells, particularly cardiac muscle cells, a significant advantage over other anti-actin drugs.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| SH-EP | Neuroblastoma | ~5 | CellTiter-Glo | Stehn et al., 2013 |

| SK-MEL-28 | Melanoma | ~2 | CellTiter-Glo | Stehn et al., 2013 |

| B16/F10 | Melanoma | ~7.5 | CellTiter-Glo | Stehn et al., 2013 |

Table 2: Effect of this compound on Actin Filament (F-actin) Content

| Cell Line | Treatment | % F-actin Reduction | Assay | Reference |

| SH-EP | 5 µM this compound | ~25% | G:F Actin Assay | Stehn et al., 2013 |

| SH-EP | 7.5 µM this compound | ~40% | G:F Actin Assay | Stehn et al., 2013 |

Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Animal Model | Reference |

| Vehicle Control | ~1200 | - | Nude mice with SH-EP xenografts | Stehn et al., 2013 |

| This compound (30 mg/kg/day) | ~600 | 50% | Nude mice with SH-EP xenografts | Stehn et al., 2013 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5][6] The luminescent signal is proportional to the number of viable cells in culture.[7][8]

Protocol:

-

Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the log of the this compound concentration.

G:F Actin Ratio Assay

Principle: This assay determines the ratio of globular (G-actin) to filamentous (F-actin) actin within a cell population.[9][10] It involves cell lysis in an F-actin stabilization buffer, followed by ultracentrifugation to separate the F-actin (pellet) from the G-actin (supernatant).[11][12] The amount of actin in each fraction is then quantified by Western blot.[10]

Protocol:

-

Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

-

Lyse the cells in F-actin stabilization buffer.

-

Centrifuge the lysate at 100,000 x g for 1 hour at 37°C to pellet the F-actin.

-

Carefully collect the supernatant containing the G-actin.

-

Resuspend the F-actin pellet in an equal volume of F-actin depolymerization buffer.

-

Resolve equal volumes of the G-actin and F-actin fractions on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose membrane and perform a Western blot using an anti-actin antibody.

-

Quantify the band intensities using densitometry to determine the G:F actin ratio.

Immunofluorescence Staining of the Actin Cytoskeleton

Principle: This method uses fluorescently-labeled phalloidin (B8060827) to specifically bind to F-actin, allowing for the visualization of the actin cytoskeleton by fluorescence microscopy.[13][14][15][16]

Protocol:

-

Seed cells on glass coverslips and treat with this compound or vehicle.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells twice with PBS.

-

Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

In Vivo Xenograft Study

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.[17][18][19] The effect of this compound on tumor growth is then evaluated over time.[20][21]

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 SH-EP neuroblastoma cells in a 1:1 mixture of serum-free media and Matrigel into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily.

-

Tumor Measurement: Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 7. promega.com [promega.com]

- 8. ch.promega.com [ch.promega.com]

- 9. Assay for the ratio of G-actin to F-actin [bio-protocol.org]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. hoelzel-biotech.com [hoelzel-biotech.com]

- 13. benchchem.com [benchchem.com]

- 14. advancedbiomatrix.com [advancedbiomatrix.com]

- 15. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. F-Actin Staining and Quantification [bio-protocol.org]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 19. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Role of Tropomyosin Receptor Kinase (TRK) Inhibitors in the Treatment of Neural Crest-Derived Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic targeting of Tropomyosin Receptor Kinase (TRK) in neural crest-derived tumors, with a particular focus on neuroblastoma and melanoma. While initial interest may be drawn to investigational compounds such as TR100, a novel anti-tropomyosin agent, the clinical landscape is currently dominated by highly specific and effective TRK inhibitors. This document will detail the mechanism of action, preclinical and clinical efficacy, and experimental protocols associated with prominent TRK inhibitors, while also contextualizing the research on other potential therapeutic agents.

Introduction: The TRK Family as a Therapeutic Target in Neural Crest-Derived Tumors

Neural crest-derived tumors, including neuroblastoma and melanoma, represent a significant challenge in oncology. A key driver in a subset of these malignancies is the aberrant activation of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] Under normal physiological conditions, these receptors play a crucial role in the development and function of the nervous system.[2][3] However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive oncogenesis through downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[1][3] This makes the TRK pathway a prime target for therapeutic intervention.

Mechanism of Action of TRK Inhibitors

TRK inhibitors are small molecule drugs that typically target the ATP-binding site within the kinase domain of the TRK proteins.[1] This competitive inhibition prevents autophosphorylation and subsequent activation of the downstream signaling cascades that promote tumor cell growth, proliferation, and survival.[1][4] The high selectivity of some TRK inhibitors for the TRK family over other kinases minimizes off-target effects and associated toxicities.[5]

Preclinical and Clinical Efficacy of TRK Inhibitors

The development of potent and selective TRK inhibitors has led to a paradigm shift in the treatment of NTRK fusion-positive cancers, including neural crest-derived tumors. Larotrectinib and Entrectinib are two such inhibitors that have demonstrated significant efficacy in both pediatric and adult populations.

Larotrectinib

Larotrectinib is a first-in-class, highly selective TRK inhibitor.[6] Clinical trials have shown rapid and durable responses across a wide range of tumor types harboring NTRK gene fusions.

Table 1: Clinical Efficacy of Larotrectinib in Pediatric Patients with TRK Fusion-Positive Solid Tumors

| Parameter | Infantile Fibrosarcoma (n=18) | Other Solid Tumors (n=15) | Overall (n=94) |

| Objective Response Rate (ORR) | 94.4%[7] | 60.0%[7] | 88%[8] |

| Complete Response (CR) | - | - | 7% |

| Partial Response (PR) | - | - | 34%[6] |

| Median Duration of Response | Not Reached | Not Reached | 43.3 months[8] |

| 2-Year Event-Free Survival (EFS) | 82.2% | 80.0%[7] | - |

| 36-month Overall Survival (OS) | - | - | 93%[8] |

Data compiled from multiple clinical trials.[8]

Entrectinib

Entrectinib is a potent inhibitor of TRK, as well as ROS1 and ALK kinases.[6][9] Its ability to cross the blood-brain barrier makes it a valuable option for patients with central nervous system (CNS) metastases.[10]

Table 2: Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors

| Parameter | Value |

| Objective Response Rate (ORR) in patients with CNS disease | 63% (5 of 8 patients)[6] |

| Longest Duration of Response | 32 months[6] |

| In vivo tumor growth inhibition (SY5Y-TrkB xenografts) | Significant (p<0.0001)[9] |

| Enhanced efficacy with chemotherapy (Irino-TMZ) | Significant improvement in EFS (p<0.0001)[9] |

Data from preclinical and clinical studies.[6][9]

Investigational Compound: this compound

This compound is a novel anti-tropomyosin compound that has been investigated for its activity against neural crest-derived tumor cell lines.[11][12] Unlike TRK inhibitors that target specific signaling pathways, this compound targets the actin cytoskeleton.[11][13]

Table 3: Preclinical Data for this compound

| Cell Lines | Assay | Results |

| Melanoma and Neuroblastoma | 2D and 3D cultures | Effective in reducing tumor cell growth[11] |

| SH-EP and MEF cells | Microfilament disruption assay | Disruption of the actin cytoskeleton[11] |

| 1205Lu melanoma xenograft model | In vivo study | Reduction in tumor cell growth[14] |

It is important to note that this compound is in the early stages of preclinical research and is not a clinically approved drug.

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

The binding of a neurotrophin to its corresponding TRK receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Larotrectinib in Newly Diagnosed Infantile Fibrosarcoma and Other Pediatric NTRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. preprints.org [preprints.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. aacrjournals.org [aacrjournals.org]

Unraveling the Selective Toxicity of TR100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selective toxicity of TR100, a first-in-class anti-cancer compound targeting the actin cytoskeleton. By specifically interacting with a tumor-associated tropomyosin isoform, this compound and its more potent analog, ATM-3507, induce cancer cell death while sparing healthy tissues, offering a promising new avenue in oncology. This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism: Targeting the Cancer-Specific Cytoskeleton

This compound's selective toxicity stems from its specific inhibition of the tumor-associated tropomyosin isoform, Tpm3.1.[1][2] Tropomyosins are a family of proteins that form polymers along actin filaments, playing a crucial role in regulating actin stability and function.[3] In many cancer cells, Tpm3.1 is the predominantly expressed isoform, making it an attractive therapeutic target.[4]

This compound is a small molecule that binds to a pocket in the C-terminus of Tpm3.1.[5] This binding does not prevent Tpm3.1 from associating with actin filaments. Instead, it uniquely alters the function of Tpm3.1, nullifying its ability to protect actin filaments from depolymerization.[5] This leads to the destabilization and disruption of the actin cytoskeleton specifically in cancer cells that are reliant on Tpm3.1 for their structural integrity and motility.[2][5] A significant advantage of this targeted approach is the minimal impact on cardiac structure and function, a common and severe side effect of other anti-actin chemotherapeutic agents.[2]

The disruption of the Tpm3.1-regulated actin cytoskeleton has several downstream consequences for cancer cells, including impaired cell migration and invasion, and ultimately, the induction of apoptosis.[2] Furthermore, targeting this fundamental component of the cancer cell machinery has been shown to synergize with other chemotherapeutic agents that target different components of the cytoskeleton, such as microtubule inhibitors.[4][6]

Quantitative Data Summary

The anti-cancer activity of this compound and its more potent analog, ATM-3507, has been quantified in various cancer cell lines, primarily neuroblastoma. The following tables summarize the available in vitro cytotoxicity and in vivo efficacy data.

Table 1: In Vitro Cytotoxicity of this compound and ATM-3507 in Neuroblastoma Cell Lines [1][4]

| Cell Line | Compound | IC50 (µM) |

| CHLA-20 | This compound | ~5.0 |

| CHLA-20 | ATM-3507 | 4.99 ± 0.45 |

| CHP-134 | ATM-3507 | 3.83 ± 0.67 |

| CHLA-90 | ATM-3507 | 6.84 ± 2.37 |

| SK-N-BE(2) | ATM-3507 | 5.00 ± 0.42 |

Table 2: In Vivo Efficacy of this compound and ATM-3507 in Neuroblastoma Xenograft Models [1][4]

| Compound | Maximal Tolerated Dose (MTD) (mg/kg) | Observed Efficacy |

| This compound | 60 | Significant inhibition of tumor growth and prolongation of animal survival. |

| ATM-3507 | 150 | Significant inhibition of tumor growth and prolongation of animal survival. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound selective toxicity in cancer cells.

Caption: Workflow for evaluating this compound's anti-cancer activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability (MTS) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and ATM-3507.

-

Cell Plating: Seed neuroblastoma cells (e.g., CHLA-20, CHP-134, SK-N-BE(2)) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or ATM-3507 in growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Neuroblastoma Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound and ATM-3507.

-

Cell Implantation: Subcutaneously inject 1 x 10^7 neuroblastoma cells (e.g., SK-N-BE(2)) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 60 mg/kg) or ATM-3507 (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection daily or as determined by the treatment schedule. The control group receives vehicle control.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoints are tumor growth inhibition (T/C ratio, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group) and overall survival.

-

Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration and for the specified duration.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific binding.

-

Phalloidin (B8060827) Staining: Incubate the cells with fluorescently labeled phalloidin (which binds to F-actin) in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Washing and Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Conclusion

This compound and its derivatives represent a novel class of anti-cancer agents with a unique mechanism of action that confers selective toxicity towards cancer cells. By targeting the Tpm3.1-dependent actin cytoskeleton, these compounds disrupt essential cellular processes, leading to cell death, while exhibiting a favorable safety profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in advancing our understanding and clinical application of this promising therapeutic strategy. Further investigation into the synergistic potential with other anti-cancer agents and the exploration of its efficacy in a broader range of malignancies are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanisms of tropomyosin 3 in the development of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

TR100: A Targeted Approach to Disrupting the Cancer Cell Cytoskeleton

An In-depth Technical Guide on the Mechanism and Application of the Tropomyosin Inhibitor TR100

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The actin cytoskeleton, a critical component for maintaining cell shape, motility, and division, presents a compelling target in oncology. However, the development of anti-actin chemotherapeutics has been historically hindered by significant toxicity to healthy tissues. This compound emerges as a novel small molecule inhibitor that circumvents this limitation by selectively targeting a specific population of actin filaments prevalent in cancer cells. This is achieved through its interaction with the tropomyosin isoform Tpm3.1, which is frequently overexpressed in various malignancies and plays a crucial role in stabilizing the actin cytoskeleton. By binding to the C-terminus of Tpm3.1, this compound effectively nullifies its ability to protect actin filaments, leading to their depolymerization and subsequent disruption of the cancer cell's structural integrity and motility. This targeted mechanism not only imparts potent anti-tumor activity but also spares healthy tissues, such as cardiac muscle, that rely on different tropomyosin isoforms. This whitepaper provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data on its efficacy, offering valuable insights for researchers and drug development professionals in the field of oncology.

The Molecular Target: Tropomyosin 3.1 (Tpm3.1)

Tropomyosins are a family of actin-binding proteins that form coiled-coil dimers and associate along the length of actin filaments, providing stability and regulating the access of other actin-binding proteins. In mammalian cells, over 40 distinct tropomyosin isoforms are generated from four genes (TPM1-4) through alternative splicing, and these isoforms segregate to different actin filament populations, defining their functional properties.

Cancer cells often exhibit a remodeled actin cytoskeleton, characterized by an altered expression profile of tropomyosin isoforms. Notably, many cancer types show an upregulation of the low molecular weight isoform Tpm3.1.[1][2] This isoform is critical for the stability of actin filaments that are essential for tumor cell motility, invasion, and proliferation.[3] The selective dependence of cancer cells on Tpm3.1-containing actin filaments provides a therapeutic window for targeted intervention.

Mechanism of Action of this compound

This compound is a first-in-class anti-tropomyosin compound designed to specifically target Tpm3.1. Its mechanism of action is centered on the direct inhibition of Tpm3.1's function in stabilizing actin filaments.

Direct Interaction with Tpm3.1

This compound binds to a pocket located at the C-terminus of the Tpm3.1 protein, a region encoded by the 9d exon.[4] This binding event is crucial as it interferes with the head-to-tail polymerization of tropomyosin dimers along the actin filament. While this compound does not prevent the initial association of Tpm3.1 with F-actin, it disrupts the cooperative binding and end-to-end assembly necessary for the complete stabilization of the filament.

Induction of Actin Filament Depolymerization

The primary consequence of this compound's interaction with Tpm3.1 is the destabilization of the actin filaments that Tpm3.1 decorates. Tpm3.1 normally protects actin filaments from the severing action of proteins like cofilin and caps (B75204) the pointed end via recruitment of tropomodulin, thereby reducing the rate of depolymerization. This compound nullifies this protective function, leading to an increased rate of actin filament depolymerization.[5] This results in a shift in the cellular equilibrium from filamentous actin (F-actin) to globular actin (G-actin).

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective activity against cancer cells.

In Vitro Cytotoxicity

This compound exhibits cytotoxic effects across a range of cancer cell lines, with a notable selectivity for tumor cells over non-transformed cells.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| MEF | Mouse Embryonic Fibroblast | ~5 - 7.5 | Effective concentrations shown |

| SH-EP | Neuroblastoma | ~5 - 7.5 | Effective concentrations shown |

| B16/F10 | Melanoma | Not specified | Effective in vivo |

| HTB-26 (MDA-MB-231) | Breast Cancer | 10 - 50 | For analogous compounds |

| PC-3 | Prostate Cancer | 10 - 50 | For analogous compounds |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | For analogous compounds |

Note: Some IC50 values are for compounds structurally related to this compound and are provided for context.[6]

Disruption of Actin Filament Dynamics

The primary mechanism of this compound is the induction of actin depolymerization. This has been quantified by measuring the ratio of F-actin to G-actin and the rate of depolymerization.

| Cell Line | Treatment Concentration (µM) | % F-actin Reduction |

| MEF | 5.0 | Significant |

| MEF | 7.5 | Significant (p < 0.001) |

| SH-EP | 5.0 | Significant |

| SH-EP | 7.5 | Significant (p < 0.01) |

Data derived from G:F actin assays.[4]

In vitro pyrene-actin depolymerization assays have demonstrated that this compound, when pre-incubated with Tpm3.1, significantly increases the initial rate of actin depolymerization compared to Tpm3.1 alone.[5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in mouse models of neuroblastoma and melanoma.[7]

| Cancer Model | Treatment Regimen | Outcome |

| B16/F10 Melanoma Xenograft | 20 mg/kg and 30 mg/kg this compound | Reduced tumor growth |

| Neuroblastoma Xenograft | Not specified | Reduced tumor growth |

Importantly, these studies also highlighted the favorable safety profile of this compound, with no significant cardiotoxicity observed, as measured by circulating troponin I levels and histological analysis of heart tissue.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

G/F Actin Ratio Assay

This assay quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) in cells following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., containing 1% Triton X-100, protease inhibitors)

-

Ultracentrifuge

-

SDS-PAGE equipment

-

Western blotting apparatus

-

Anti-actin antibody

-

Densitometry software

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with F-actin stabilization buffer.

-

Homogenize the cell lysate and centrifuge at low speed (e.g., 2000 rpm for 5 minutes) to pellet unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the F-actin.

-

Carefully collect the supernatant, which contains the G-actin fraction.

-

Resuspend the pellet (F-actin fraction) in a volume of buffer equal to the supernatant volume.

-

Analyze equal volumes of the G-actin (supernatant) and F-actin (pellet) fractions by SDS-PAGE and Western blotting using an anti-actin antibody.

-

Quantify the band intensities using densitometry and calculate the F-actin/G-actin ratio.

Microfilament Disruption Assay (Phalloidin Staining)

This fluorescence microscopy-based assay visualizes the integrity of the actin cytoskeleton.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-FITC)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat cells with this compound or vehicle control.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with a solution of fluorescently-conjugated phalloidin (typically 1:100 to 1:1000 dilution in PBS) for 20-60 minutes at room temperature, protected from light.

-

(Optional) Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Pyrene-Actin Depolymerization Assay

This in vitro assay measures the rate of actin depolymerization by monitoring the fluorescence of pyrene-labeled actin.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

Polymerization buffer (F-buffer)

-

Depolymerization buffer (G-buffer)

-

Recombinant Tpm3.1 protein

-

This compound

-

Fluorometer

Protocol:

-

Prepare F-actin by incubating a mixture of pyrene-labeled and unlabeled G-actin in polymerization buffer for at least 1 hour at room temperature.

-

In a fluorometer cuvette, add depolymerization buffer.

-

Add recombinant Tpm3.1 and this compound (or vehicle) to the cuvette and incubate.

-

Initiate the depolymerization by adding the pre-formed pyrene-labeled F-actin to the cuvette.

-

Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.

-

The rate of depolymerization is determined from the initial slope of the fluorescence decay curve.

Signaling Pathways and Downstream Effects

The disruption of Tpm3.1-containing actin filaments by this compound has significant consequences for several cellular signaling pathways that regulate cell behavior.

The integrity of the actin cytoskeleton is crucial for the function of Rho family GTPases (e.g., Rac, Rho, Cdc42), which are master regulators of cell migration and invasion. Tpm3.1 has been shown to be involved in Rac GTPase-mediated cell invasion.[3] By disrupting the specific actin filament populations regulated by Tpm3.1, this compound can impair the downstream signaling of these GTPases, leading to reduced cell motility and invasion.